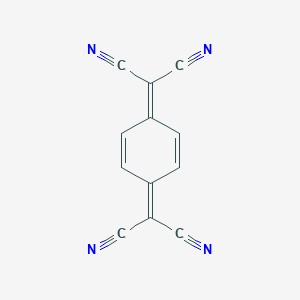

7,7,8,8-Tetracyanoquinodimethane

説明

特性

IUPAC Name |

2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCVSPMFGIFTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N4 | |

| Record name | tetracyanoquinodimethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetracyanoquinodimethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26810-79-7 | |

| Record name | Propanedinitrile, 2,2′-(2,5-cyclohexadiene-1,4-diylidene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26810-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061748 | |

| Record name | Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Tetracyanoquinodimethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19839 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1518-16-7 | |

| Record name | Tetracyanoquinodimethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracyanoquinodimethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TCNQ | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bismalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,7,8,8-TETRACYANO-P-QUINODIMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC6FB4H2KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7,7,8,8-Tetracyanoquinodimethane (TCNQ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,7,8,8-Tetracyanoquinodimethane (TCNQ) is a potent electron acceptor that has played a pivotal role in the development of organic electronics, particularly in the formation of highly conductive charge-transfer salts. Its planar structure and strong electron-withdrawing cyanide groups facilitate the formation of stacked molecular structures with electron donors, leading to materials with remarkable electrical properties. This technical guide provides a comprehensive overview of the primary synthesis pathways for TCNQ, complete with detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in its preparation and application.

Core Synthesis Pathways

The synthesis of TCNQ is predominantly achieved through two well-established routes, both converging on the key intermediate, 1,4-bis(dicyanomethylene)cyclohexane (B74546). This intermediate is subsequently dehydrogenated to yield the final TCNQ product.

Pathway 1: From 1,4-Cyclohexanedione (B43130)

This classic approach involves the Knoevenagel condensation of 1,4-cyclohexanedione with malononitrile (B47326) to form 1,4-bis(dicyanomethylene)cyclohexane, which is then oxidized.

Pathway 2: From Hydroquinone (B1673460)

A more integrated approach begins with the reduction of hydroquinone to 1,4-cyclohexanediol, followed by oxidation to 1,4-cyclohexanedione, and subsequent condensation with malononitrile. A key advantage of this pathway is the use of water as a solvent for all three steps, offering a more environmentally benign and potentially scalable process.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of TCNQ, providing a comparative overview of different methodologies.

Table 1: Synthesis of 1,4-bis(dicyanomethylene)cyclohexane

| Starting Material | Reagents and Conditions | Solvent | Reaction Time | Yield | Reference |

| 1,4-Cyclohexanedione | Malononitrile, β-alanine (catalyst) | Water | 30 min (heating on steam bath) | Not specified | [2] |

| Hydroquinone | 1. W-7 Raney nickel, H₂, NaOH | Water | 15-30 min | 92% (overall from hydroquinone) | [1] |

| 2. Ruthenium trichloride (B1173362), NaOCl | 45 min | ||||

| 3. Malononitrile, β-alanine | Brief warming to 50°C |

Table 2: Dehydrogenation of 1,4-bis(dicyanomethylene)cyclohexane to TCNQ

| Dehydrogenating Agent | Solvent | Reaction Conditions | Yield | Reference |

| Bromine | Pyridine | Not specified | Not specified | [1] |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | 0°C to room temperature, 19 h | ~84% | [1][3] |

| Manganese Dioxide (MnO₂) | Toluene | Reflux (110°C), 15 min | ~60% | [1] |

Experimental Protocols

Pathway 1: From 1,4-Cyclohexanedione

Step 1: Synthesis of 1,4-bis(dicyanomethylene)cyclohexane

-

Materials:

-

1,4-Cyclohexanedione

-

Malononitrile

-

β-alanine

-

Water

-

-

Procedure:

-

A mixture of 1.0 g of 1,4-cyclohexanedione and 1.0 g of malononitrile is melted on a steam bath.

-

To the melt, 5 drops of an aqueous β-alanine solution (0.125 g/25 ml of H₂O) are added.

-

The reaction flask is stoppered, and heating is continued for 30 minutes.

-

The reaction mixture is then cooled, and the solid product is collected. Further purification can be achieved by recrystallization.[2]

-

Step 2: Dehydrogenation to TCNQ using N-Bromosuccinimide

-

Materials:

-

1,4-bis(dicyanomethylene)cyclohexane

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

-

Procedure:

-

Dissolve 1,4-bis(dicyanomethylene)cyclohexane in acetonitrile and cool the solution to 0°C in an ice bath.

-

Slowly add 3.1 equivalents of N-bromosuccinimide to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 19 hours.

-

The reaction mixture is then processed to isolate the TCNQ product. This typically involves filtration to remove succinimide, followed by evaporation of the solvent and purification of the crude TCNQ by recrystallization or sublimation. A yield of approximately 84% can be expected.[1][3]

-

Pathway 2: From Hydroquinone

This three-step, one-pot synthesis is carried out entirely in water.

-

Materials:

-

Hydroquinone

-

W-7 Raney nickel catalyst

-

50% Sodium hydroxide (B78521) solution

-

Hydrogen gas

-

Ruthenium trichloride

-

Sodium hypochlorite (B82951) solution (2.07 M)

-

Malononitrile

-

β-alanine

-

Diethyl ether

-

-

Procedure:

Step I: Hydrogenation of Hydroquinone

-

A mixture of 88.1 g (0.80 mole) of hydroquinone, 400 ml of water, W-7 Raney nickel (prepared from 25 g of Raney nickel/aluminum alloy), and 16 drops of 50% sodium hydroxide solution is placed in a suitable autoclave.

-

The mixture is hydrogenated at 75°C under a hydrogen pressure of approximately 35 atmospheres for 15-30 minutes.

-

After cooling, the catalyst is removed by filtration and washed with water.

Step II: Oxidation of 1,4-Cyclohexanediol

-

The combined filtrate and washings from Step I are placed in a 3-liter, 3-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel.

-

A solution of 0.80 g of ruthenium trichloride in 80 ml of water is added.

-

875 ml of 2.07 M sodium hypochlorite solution is added dropwise over 45 minutes, maintaining the temperature between 30°C and 40°C.

-

15 ml of methanol is then added, and the catalyst is removed by filtration and washed with water.

Step III: Condensation with Malononitrile

-

The combined filtrate and washings from Step II are placed in a 5-liter flask.

-

A solution of 105.7 g (1.60 moles) of malononitrile and 1.6 g of β-alanine in 160 ml of water is added.

-

The solution is stirred, and the product, 1,4-bis(dicyanomethylene)cyclohexane, begins to precipitate almost immediately.

-

The mixture is briefly warmed to 50°C and then cooled in an ice bath.

-

The product is collected by filtration, washed thoroughly with water and ether, and vacuum dried. This process yields approximately 152.7 g (92% based on hydroquinone) of a pale beige powder.[1] The resulting 1,4-bis(dicyanomethylene)cyclohexane can then be dehydrogenated to TCNQ as described in Pathway 1, Step 2.

-

Synthesis Pathways and Mechanisms

Knoevenagel Condensation Mechanism

The formation of 1,4-bis(dicyanomethylene)cyclohexane from 1,4-cyclohexanedione and malononitrile proceeds via a Knoevenagel condensation. The mechanism involves the following key steps:

-

Deprotonation: A basic catalyst, such as β-alanine, deprotonates the acidic α-carbon of malononitrile to form a resonance-stabilized carbanion (enolate).[4][5]

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks one of the carbonyl carbons of 1,4-cyclohexanedione.

-

Protonation: The resulting alkoxide intermediate is protonated by a water molecule.

-

Dehydration: The β-hydroxy dinitrile intermediate undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product.

-

Repeat: The process is repeated at the second carbonyl group of the cyclohexane (B81311) ring to yield 1,4-bis(dicyanomethylene)cyclohexane.

Caption: Knoevenagel condensation pathway for the synthesis of the TCNQ precursor.

Dehydrogenation Mechanism (with Bromine)

The dehydrogenation of 1,4-bis(dicyanomethylene)cyclohexane with bromine is believed to proceed through a free-radical mechanism, particularly under UV light or with radical initiators.

-

Initiation: Homolytic cleavage of the bromine molecule (Br₂) to form two bromine radicals (Br•).[6]

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the cyclohexane ring of 1,4-bis(dicyanomethylene)cyclohexane, forming a cyclohexadienyl radical and hydrogen bromide (HBr).

-

The cyclohexadienyl radical then reacts with another bromine molecule to form a brominated intermediate and a new bromine radical, which continues the chain reaction.

-

-

Elimination: The brominated intermediate undergoes elimination of HBr to form a double bond, leading to the aromatic quinoid system of TCNQ. This elimination is often facilitated by a base, such as pyridine, which neutralizes the HBr formed.

-

Termination: The reaction is terminated by the combination of any two radical species.

Caption: Free-radical mechanism for the dehydrogenation to form TCNQ.

Conclusion

The synthesis of this compound is a well-established process with multiple viable pathways. The choice between starting from 1,4-cyclohexanedione or hydroquinone will depend on factors such as the availability of starting materials, desired scale, and environmental considerations. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize TCNQ for their specific applications in the ever-evolving field of organic electronics and materials science.

References

- 1. EP0019958B1 - Synthesis of 1,4-bis(dicyanomethylene) cyclohexane and use thereof in the synthesis of this compound - Google Patents [patents.google.com]

- 2. pages.jh.edu [pages.jh.edu]

- 3. researchgate.net [researchgate.net]

- 4. purechemistry.org [purechemistry.org]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

Unraveling the Crystalline Maze: A Technical Guide to the Crystal Structure and Polymorphism of TCNQ and its Derivatives

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of organic molecules is paramount. 7,7,8,8-tetracyanoquinodimethane (TCNQ), a cornerstone of organic electronics, presents a fascinating case study in crystal engineering. While neutral TCNQ itself is not known for extensive polymorphism, its charge-transfer complexes and derivatives exhibit a rich variety of crystalline forms, each with unique structural and electronic characteristics. This guide provides an in-depth analysis of the crystal structure and polymorphism of key TCNQ-based systems, offering insights into their synthesis, characterization, and the structure-property relationships that govern their behavior.

The Polymorphic Landscape of TCNQ-Based Materials

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical factor in the performance of organic functional materials. Different polymorphs of the same compound can display significant variations in properties such as conductivity, magnetic behavior, and stability. In the realm of TCNQ, polymorphism is most prominently observed in its charge-transfer salts and co-crystals.

Copper(I)-TCNQ: A Tale of Two Phases

The charge-transfer complex of copper(I) and TCNQ, Cu(TCNQ), is known to exist in at least two distinct polymorphic forms, commonly referred to as Phase I and Phase II.[1][2] These phases can be selectively synthesized and are interconvertible, with Phase I being the kinetic product and Phase II the thermodynamically more stable form.[1]

The structural differences between these two phases are profound. In Phase I, the TCNQ⁻ radical anions are arranged in close π-stacking interactions, with an interplanar distance of approximately 3.24 Å.[1][3] This close packing is in stark contrast to Phase II, where the closest approach of the TCNQ⁻ rings is about 6.8 Å.[1][3] These structural variations arise from subtle changes in the coordination geometry of the copper(I) ions with the nitrile groups of the TCNQ molecules.[1][2]

| Polymorph | Crystal System | Space Group | Unit Cell Parameters | Key Structural Feature | Ref. |

| Cu(TCNQ) Phase I | Tetragonal (indexed), Monoclinic (refined) | Pn | a = 5.3337(8) Å, b = 5.3312(8) Å, c = 18.875(3) Å, β = 94.036(3)° (for a related twinned crystal) | Close π-stacking of TCNQ⁻ units (~3.24 Å) | [1] |

| Cu(TCNQ) Phase II | Monoclinic | - | a = 5.3337(8) Å, b = 5.3312(8) Å, c = 18.875(3) Å, β = 94.036(3)° | Larger separation of TCNQ⁻ rings (~6.8 Å) | [1] |

Perylene (B46583):TCNQ Co-crystals: A Symphony of Stacking

The co-crystal formed between the electron donor perylene and TCNQ also displays interesting polymorphic behavior. Two new polymorphs, designated β and γ, have been identified in addition to the previously known α form.[4] The β polymorph is monoclinic and, upon cooling below approximately 280 K, undergoes a reversible phase transition to the triclinic γ polymorph.[4]

A key feature of the β and γ polymorphs is the presence of two distinct types of alternating stacks, S-I and S-II, within the same crystal structure.[4] These stacks differ in their intermolecular and intramolecular geometries, leading to variations in the degree of charge transfer.[4]

| Polymorph | Crystal System | Space Group | Unit Cell Parameters (at 290 K for β) | Key Structural Feature | Ref. |

| Perylene:TCNQ (β) | Monoclinic | C2/c | a = 21.066(5) Å, b = 13.018(5) Å, c = 15.394(5) Å, β = 101.48(3)° | Two geometrically different alternating stacks (S-I and S-II) | [4] |

| Perylene:TCNQ (γ) | Triclinic | P1 | - | Forms from the β polymorph via a phase transition below 280 K | [4] |

F4TCNQ: The Impact of Fluorination

The fluorinated derivative of TCNQ, 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ), is a strong electron acceptor and also exhibits polymorphism. Two polymorphs, I and II, have been characterized.[5][6] Both crystallize in orthorhombic crystal systems but in different space groups.[5] While the molecular geometry of F4TCNQ is nearly identical in both forms, their crystal packing is markedly different.[5][6] Polymorph II features a layered arrangement of molecules.[5]

| Polymorph | Crystal System | Space Group | Key Structural Feature | Ref. |

| F4TCNQ (I) | Orthorhombic | - | Previously reported structure | [5] |

| F4TCNQ (II) | Orthorhombic | - | Layered structure | [5][6] |

Experimental Protocols

The synthesis and characterization of TCNQ polymorphs require precise control over experimental conditions. The following are representative protocols for the systems discussed.

Synthesis of Cu(TCNQ) Polymorphs

-

Phase I (Kinetic Product): This polymorph can be synthesized by reacting CuI with a hot acetonitrile (B52724) solution of TCNQ. The resulting dark blue microcrystalline product is then filtered and washed.[1]

-

Phase II (Thermodynamic Product): Phase II can be obtained by creating a slurry of the kinetically favored Phase I in acetonitrile. Over time, the more stable Phase II will form at the expense of Phase I.[1]

Growth of Perylene:TCNQ Co-crystals

The β and γ polymorphs of perylene:TCNQ are typically grown using physical vapor transport (PVT) in a horizontal quartz tube under an argon stream.[4] Purified perylene and TCNQ are placed at different positions in the tube and heated in a three-zone furnace.[4]

Crystallization of F4TCNQ Polymorphs

Single crystals of F4TCNQ polymorphs can be grown by slow evaporation from saturated solutions.

-

Polymorph I: Crystallization from acetonitrile typically yields crystals of polymorph I.[5]

-

Polymorph I and II (Concomitant): Slow evaporation from a dichloromethane (B109758) solution can lead to the concomitant formation of both polymorph I and the octahedral crystals of polymorph II.[5]

Key Characterization Techniques

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the crystal structure of the different polymorphs, providing precise information on unit cell parameters, space group, and atomic positions.

-

Powder X-ray Diffraction (PXRD): Useful for identifying the polymorphs present in a bulk sample and for monitoring phase transformations.[1]

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the molecular structure and intermolecular interactions, and can be used to distinguish between polymorphs and to estimate the degree of charge transfer in complexes.[4]

-

Differential Scanning Calorimetry (DSC): Used to detect and characterize phase transitions, such as the one observed in the perylene:TCNQ system.[7]

Visualizing Polymorphic Relationships and Workflows

The relationships between different polymorphs and the experimental procedures for their analysis can be effectively visualized using diagrams.

Caption: Experimental workflow for the synthesis, characterization, and analysis of TCNQ polymorphs.

Caption: Logical relationships between different types of TCNQ-based polymorphs.

Conclusion

The study of polymorphism in TCNQ-based materials is a vibrant and essential area of research. The ability to control the formation of specific crystalline forms opens up avenues for fine-tuning the electronic and magnetic properties of these materials for a wide range of applications, from molecular electronics to sensing and beyond. A thorough understanding of the interplay between synthesis conditions, crystal packing, and physical properties, as outlined in this guide, is crucial for the rational design of next-generation organic functional materials. As new synthetic methodologies and characterization techniques emerge, the discovery and analysis of novel TCNQ polymorphs will undoubtedly continue to be a fruitful endeavor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural investigations into a new polymorph of F4TCNQ: towards enhanced semiconductor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Properties and Band Structure of 7,7,8,8-Tetracyanoquinodimethane (TCNQ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,7,8,8-Tetracyanoquinodimethane (TCNQ) is a seminal organic molecule that has played a pivotal role in the development of organic electronics.[1] First synthesized in 1962, its strong electron-accepting properties and ability to form highly conductive charge-transfer salts have made it a subject of intense research.[2] This guide provides a comprehensive overview of the electronic properties and band structure of TCNQ, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing fundamental concepts.

Electronic Properties of TCNQ

TCNQ is a planar molecule with D2h symmetry, characterized by four cyano groups that act as potent electron-withdrawing units.[1][3] This structural feature results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making TCNQ an excellent electron acceptor.[3] It readily forms charge-transfer (CT) complexes with electron-donating molecules, leading to materials with remarkable electrical conductivities.[3][4] The most famous example is the TTF-TCNQ complex, which was the first purely organic material to exhibit metallic-like conductivity.[5][6]

The electronic properties of TCNQ can be tuned by forming charge-transfer salts. In these salts, there is a partial or complete transfer of charge from a donor molecule to TCNQ, resulting in the formation of the TCNQ radical anion (TCNQ•−) or dianion (TCNQ2−).[7][8] This charge transfer is crucial for the enhanced conductivity observed in these materials.[5]

Quantitative Data Summary

The key electronic parameters of TCNQ are summarized in the tables below, providing a compilation of experimental and theoretical values for easy comparison.

| Parameter | Experimental Value (eV) | Theoretical Value (eV) | Reference(s) |

| Ionization Potential | 9.61 | 9.54 | [2] |

| Electron Affinity | 2.8 - 3.383 | 3.36 - 3.45 | [2][4][9] |

| HOMO Energy | -7.57 | -7.48 | [3] |

| LUMO Energy | -5.02 | -4.93 | [3] |

| Fundamental Band Gap | 2.5 (in thick films) - 5.3 (gas phase) | 1.7 (LDA/GGA) - 3.55 | [3][10][11] |

| Work Function | 5.01 - 5.3 | - | [11][12][13] |

Table 1: Key Electronic Parameters of Neutral TCNQ.

| Material | Conductivity (S/cm) | Activation Energy (eV) | Reference(s) |

| TCNQ Single Crystal | Low (insulator) | - | [5][14] |

| K-TCNQ | ~2.4 x 10-4 (RT) | 0.1 | [15] |

| Rb(I)-TCNQ | - | 0.15 (at 100 kbar) | [16] |

| Rb(II)-TCNQ | - | 0.11 (at 100 kbar) | [16] |

| TTF-TCNQ (nanowire) | 0.013 | - | [7] |

| TTF-TCNQ (bulk single crystal) | 500 - 1000 | - | [7] |

Table 2: Electrical Conductivity and Activation Energy of TCNQ and its Charge-Transfer Salts.

Band Structure of TCNQ

The band structure of solid TCNQ is characterized by a large band gap, indicating its insulating nature in the neutral state.[13] The valence band is formed by the Highest Occupied Molecular Orbitals (HOMO) and the conduction band by the Lowest Unoccupied Molecular Orbitals (LUMO) of the constituent molecules. Upon formation of charge-transfer salts or doping, new electronic states appear within the band gap, which are responsible for the observed high conductivity.[12] These states are often described as polaronic.[17]

The HOMO-LUMO gap of an isolated TCNQ molecule in the gas phase is approximately 5.3 eV.[10] In the solid state, this gap is reduced due to intermolecular interactions. For thin films, the band gap has been reported to be around 2.5 eV.[11] Theoretical calculations often underestimate the band gap, with values around 1.7-1.8 eV reported.[10][11]

Experimental Protocols

The electronic properties and band structure of TCNQ are primarily investigated using a combination of photoelectron and inverse photoemission spectroscopies.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique used to probe the occupied electronic states of a material, providing information about the valence band structure and the work function.[18][19]

Methodology:

-

Sample Preparation: TCNQ is typically deposited as a thin film on a conductive substrate (e.g., gold, copper, indium tin oxide) via thermal evaporation in an ultra-high vacuum (UHV) chamber.[12][20]

-

Photon Source: A gas discharge lamp, usually using helium, provides ultraviolet photons (He I at 21.2 eV or He II at 40.8 eV).[21]

-

Photoelectron Emission: The UV photons irradiate the sample, causing the emission of photoelectrons from the valence band.[22]

-

Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Data Interpretation: The binding energy of the valence band states is determined by subtracting the kinetic energy of the photoelectrons from the photon energy. The work function is determined from the secondary electron cutoff in the spectrum.[13]

Inverse Photoemission Spectroscopy (IPES)

IPES is a technique complementary to UPS that probes the unoccupied electronic states of a material, providing information about the conduction band structure.[23][24]

Methodology:

-

Sample Preparation: Similar to UPS, TCNQ thin films are prepared in a UHV environment.

-

Electron Source: A low-energy electron beam (typically < 20 eV) is directed at the sample.[24]

-

Photon Emission: The incident electrons populate the unoccupied states (above the Fermi level), and subsequently decay to lower energy empty states, emitting photons in the process.[25]

-

Photon Detection: The emitted photons are detected, typically using a band-pass detector (isochromat mode) or a grating spectrometer.[25]

-

Data Interpretation: The energy of the unoccupied states is determined from the energy of the incident electrons and the detected photons.

Visualizations

Charge Transfer in TTF-TCNQ

The formation of a highly conductive charge-transfer complex between tetrathiafulvalene (B1198394) (TTF) and TCNQ is a cornerstone of organic electronics. The following diagram illustrates the charge transfer process and the resulting electronic structure.

Experimental Workflow for Electronic Structure Characterization

The characterization of TCNQ's electronic structure involves a synergistic combination of experimental techniques and theoretical calculations.

Relationship Between Molecular Orbitals and Solid-State Bands

The electronic bands in solid TCNQ arise from the molecular orbitals of the individual molecules.

Conclusion

TCNQ remains a molecule of significant interest in materials science and organic electronics. Its well-defined electronic properties, characterized by a high electron affinity and the ability to form highly conductive charge-transfer complexes, have paved the way for the development of novel organic electronic materials. The experimental techniques and theoretical frameworks discussed in this guide provide a robust platform for the continued exploration and application of TCNQ and its derivatives in various fields, including potential applications in drug development where charge transfer interactions can be relevant.

References

- 1. Tetracyanoquinodimethane - Wikipedia [en.wikipedia.org]

- 2. diva-portal.org [diva-portal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pages.jh.edu [pages.jh.edu]

- 6. Charge-transfer complex - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. fkf.mpg.de [fkf.mpg.de]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Interaction, Space-charge Layer and Molecule Charging Energy for a TiO2/TCNQ Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of the electronic structure of electron accepting cyano-films: TCNQ versus TCNE - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP07963J [pubs.rsc.org]

- 12. Investigation of sodium insertion into tetracyanoquinodimethane (TCNQ): results for a TCNQ thin film obtained by a surface science approach - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP06659J [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Electrical conductivity of tetracyanoquinodimethane crystals - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 15. High Electrical Conductivity and Conspicuous Phase Transitions in Single Crystals of K-TCNQ [scirp.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Electronic structure and electrode properties of tetracyanoquinodimethane (TCNQ): a surface science investigation of lithium intercalation into TCNQ - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 19. Ultraviolet Photoelectron Spectroscopy | Materials Research Institute [mri.psu.edu]

- 20. Thin film properties of tetracyanoquinodimethane (TCNQ) with novel templating effects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 21. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. Ultraviolet Photoelectron Spectroscopy:Practical Aspects and Best Practices | Universal Lab Blog [universallab.org]

- 23. IPES [ism.cnr.it]

- 24. Inverse photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 25. IPES [warwick.ac.uk]

Theoretical Modeling of TCNQ Charge-Transfer Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of 7,7,8,8-tetracyanoquinodimethane (TCNQ) charge-transfer (CT) complexes. It delves into the core computational methods, experimental protocols for characterization, and the potential applications of these complexes, particularly in the realm of drug development.

Introduction to TCNQ Charge-Transfer Complexes

This compound (TCNQ) is a powerful electron acceptor capable of forming charge-transfer complexes with a wide variety of electron donors.[1] These complexes exhibit intriguing electronic and optical properties, stemming from the partial or complete transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the TCNQ acceptor. This charge transfer phenomenon leads to the formation of new absorption bands in the UV-Vis spectrum and significant changes in vibrational frequencies and bond lengths, which can be probed by various spectroscopic techniques.[2][3] The extent of charge transfer can be tuned by modifying the donor and acceptor molecules, making TCNQ-based CT complexes versatile materials for applications in organic electronics and, more recently, in modulating the biological activity of drugs.[2][4]

Theoretical Modeling of TCNQ Complexes

Density Functional Theory (DFT) and ab initio methods are the cornerstones of theoretical investigations into TCNQ CT complexes. These computational techniques provide invaluable insights into the geometry, electronic structure, and spectroscopic properties of these systems.

Computational Methods

Density Functional Theory (DFT): DFT is a widely used method for studying TCNQ CT complexes due to its favorable balance of accuracy and computational cost.

-

Functionals: Hybrid functionals, such as B3LYP, are commonly employed as they incorporate a portion of exact Hartree-Fock exchange, which is crucial for describing charge-transfer interactions.[5]

-

Basis Sets: Pople-style basis sets, like 6-31+G(d,p), which include diffuse and polarization functions, are generally sufficient for providing a good description of the electronic structure.[5]

Time-Dependent DFT (TD-DFT): TD-DFT is the method of choice for calculating electronic absorption spectra and understanding the nature of the charge-transfer transitions.[5]

A typical workflow for the theoretical modeling of a TCNQ charge-transfer complex is outlined below.

Key Theoretical Concepts

Frontier Molecular Orbitals (FMOs): The interaction between the donor's HOMO and the TCNQ's LUMO is central to the formation of the charge-transfer complex. The energy difference between these orbitals (the HOMO-LUMO gap) is a key factor in determining the extent of charge transfer.[6][7] A smaller gap generally facilitates charge transfer. The charge transfer process can be visualized as the promotion of an electron from the donor's HOMO to the TCNQ's LUMO.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for quantifying the amount of charge transferred between the donor and acceptor molecules in the complex. It provides a more intuitive picture of charge distribution compared to other methods like Mulliken population analysis.

Experimental Protocols for Characterization

A combination of spectroscopic and analytical techniques is employed to synthesize and characterize TCNQ charge-transfer complexes.

Synthesis of TCNQ Charge-Transfer Complexes

Solution-Phase Synthesis (Example: TTF-TCNQ) [8]

-

Materials: Tetrathiafulvalene (TTF), this compound (TCNQ), Acetonitrile (B52724) (anhydrous).

-

Procedure: a. Prepare separate saturated solutions of TTF and TCNQ in hot acetonitrile. b. Mix the two hot solutions. c. Allow the mixture to cool slowly to room temperature. d. Collect the resulting microcrystalline precipitate of the TTF-TCNQ complex by filtration. e. Wash the crystals with a small amount of cold acetonitrile and dry under vacuum.

Solid-State Grinding [9]

-

Materials: Donor compound, TCNQ.

-

Procedure: a. Place the donor and TCNQ in a mortar in the desired stoichiometric ratio. b. Grind the mixture with a pestle for 15-30 minutes. The formation of the charge-transfer complex is often indicated by a distinct color change.

Spectroscopic and Analytical Techniques

The following is a generalized workflow for the experimental characterization of a newly synthesized TCNQ charge-transfer complex.

UV-Visible (UV-Vis) Spectroscopy [10][11]

-

Objective: To identify the characteristic charge-transfer absorption band, which is a hallmark of complex formation.

-

Protocol:

-

Prepare dilute solutions of the donor, TCNQ, and the complex in a suitable solvent (e.g., acetonitrile, dichloromethane). Concentrations are typically in the range of 10⁻⁴ to 10⁻⁵ M.

-

Record the absorption spectra of the individual components and the complex over a wavelength range of approximately 200-900 nm.

-

The appearance of a new, broad absorption band at a longer wavelength in the spectrum of the complex, which is absent in the spectra of the individual components, confirms the formation of a charge-transfer complex.

-

Vibrational Spectroscopy (IR and Raman) [12][13]

-

Objective: To probe the changes in molecular structure upon charge transfer by observing shifts in vibrational frequencies.

-

Protocol:

-

Acquire the IR and Raman spectra of the solid donor, TCNQ, and the charge-transfer complex.

-

Focus on the characteristic vibrational modes of TCNQ, particularly the C=C and C≡N stretching frequencies.

-

A red-shift (shift to lower wavenumbers) of these modes in the complex compared to neutral TCNQ is indicative of electron transfer into the LUMO of TCNQ, which has anti-bonding character with respect to these bonds.

-

X-ray Diffraction (XRD) [14][15]

-

Objective: To determine the precise three-dimensional crystal structure of the charge-transfer complex.

-

Protocol:

-

Grow single crystals of the complex suitable for X-ray diffraction. This can be achieved by slow evaporation of the solvent from a saturated solution or by vapor diffusion methods.[14]

-

Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[14]

-

Solve and refine the crystal structure to obtain detailed information about bond lengths, bond angles, and intermolecular interactions.

-

Cyclic Voltammetry (CV) [16][17]

-

Objective: To determine the redox potentials of the donor and TCNQ, which are related to their HOMO and LUMO energies.

-

Protocol:

-

Prepare a solution of the compound to be analyzed (donor, TCNQ, or complex) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

-

Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Scan the potential and record the resulting current to obtain the cyclic voltammogram.

-

The oxidation potential of the donor and the reduction potential of TCNQ can be determined from the voltammograms.

-

Quantitative Data Presentation

The following tables summarize key quantitative data for TCNQ and its charge-transfer complexes, providing a basis for comparison and analysis.

Table 1: Vibrational Frequencies (cm⁻¹) of Neutral TCNQ and its Radical Anion (TCNQ⁻)

| Vibrational Mode | Neutral TCNQ | TCNQ⁻ |

| C=C stretch | ~1540 | ~1507 |

| C≡N stretch | ~2223 | ~2183 |

Note: Exact frequencies may vary slightly depending on the experimental conditions and the specific complex.

Table 2: Bond Lengths (Å) in Neutral TCNQ and its Radical Anion (TCNQ⁻) [18]

| Bond | Neutral TCNQ | TCNQ⁻ |

| a (C=C) | ~1.346 | ~1.423 |

| b (C-C) | ~1.448 | ~1.416 |

| c (C-C) | ~1.374 | ~1.402 |

| d (C-C≡N) | ~1.411 | ~1.418 |

| e (C≡N) | ~1.140 | ~1.159 |

Table 3: HOMO and LUMO Energy Levels (eV) of TCNQ and Common Organic Donors

| Molecule | HOMO (eV) | LUMO (eV) |

| TCNQ | -9.61 | -2.80 |

| Tetrathiafulvalene (TTF) | -6.40 | -1.50 |

| Pyrene | -7.41 | -2.10 |

| Perylene | -6.85 | -2.25 |

| Anthracene | -7.40 | -1.90 |

Note: These are gas-phase values and can be influenced by the solvent and solid-state packing.

Application in Drug Development: The Case of Quinolone Antibiotics

The formation of charge-transfer complexes between TCNQ and drug molecules can modulate the drug's electronic properties and, consequently, its biological activity. Quinolone antibiotics, which act by inhibiting bacterial DNA gyrase, provide an interesting case study.[19][20]

Mechanism of Action of Quinolones: Quinolone antibiotics target and inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[19] This inhibition leads to the fragmentation of bacterial DNA and ultimately cell death.[20]

Potential Role of TCNQ Complexation: The formation of a charge-transfer complex between a quinolone drug and TCNQ could influence the drug's antibacterial activity through several mechanisms:

-

Altered Bioavailability: Changes in the electronic structure and lipophilicity of the drug upon complexation could affect its ability to cross bacterial cell membranes.

-

Modified Interaction with DNA Gyrase: The charge redistribution within the quinolone molecule upon complexation might alter its binding affinity to the DNA gyrase-DNA complex.[21]

The following diagram illustrates a hypothetical signaling pathway for a quinolone antibiotic and the potential point of influence by TCNQ complexation.

Conclusion

The theoretical modeling of TCNQ charge-transfer complexes, in conjunction with experimental characterization, provides a powerful framework for understanding and predicting their properties. The ability to systematically tune the electronic structure of these complexes opens up exciting avenues for their application in various fields, including the development of novel therapeutic agents with enhanced or modified biological activity. Further research into the specific interactions of TCNQ-drug complexes with biological targets will be crucial for realizing their full potential in drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 5. [PDF] Quinine Charge Transfer Complexes with 2,3-Dichloro-5,6-Dicyano-Benzoquinone and this compound: Spectroscopic Characterization and Theoretical Study | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. osti.gov [osti.gov]

- 8. pages.jh.edu [pages.jh.edu]

- 9. Multivalent cations interactions with fluoroquinolones or tetracyclines: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. alevine.chem.ucla.edu [alevine.chem.ucla.edu]

- 12. [Charge-transfer compounds based on TCNQ: synthesis and spectroscopic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Distinct Tetracyanoquinodimethane Derivatives: Enhanced Fluorescence in Solutions and Unprecedented Cation Recognition in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iieta.org [iieta.org]

- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Organic super-acceptors with efficient intramolecular charge-transfer interactions by [2+2] cycloadditions of TCNE, TCNQ, and F4-TCNQ to donor-substituted cyanoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of 7,7,8,8-Tetracyanoquinodimethane (TCNQ) and its Radical Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 7,7,8,8-tetracyanoquinodimethane (TCNQ) and its radical anion (TCNQ•⁻). TCNQ is a potent electron acceptor that forms highly conductive charge-transfer complexes, making its characterization crucial for materials science and drug development. This document summarizes key spectroscopic data, details experimental protocols for obtaining this information, and provides visual representations of the underlying processes.

Introduction to TCNQ and its Radical Anion

This compound (TCNQ) is a planar organic molecule that can readily accept an electron to form a stable radical anion, TCNQ•⁻. This electron transfer process is fundamental to the formation of charge-transfer salts, which exhibit a wide range of interesting electrical and magnetic properties. Spectroscopic techniques are indispensable for characterizing the neutral TCNQ molecule and its radical anion, providing insights into their electronic structure, vibrational modes, and the degree of charge transfer in various complexes.

Spectroscopic Data

The following tables summarize the key spectroscopic data for both neutral TCNQ and its radical anion, TCNQ•⁻, across various techniques.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption spectra of TCNQ and its radical anion are distinct, allowing for straightforward differentiation.

| Species | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| TCNQ | Acetonitrile (B52724) | 393 | 63,600 | [1] |

| Acetonitrile | 395 | - | [2] | |

| Hexane | ~395 | - | [3] | |

| Dichloroethane | ~400 | - | [4] | |

| TCNQ•⁻ | Acetonitrile | ~420, 680, 744, 842 | - | [5] |

| Acetonitrile | 750, 850 | - | [6] | |

| Dichloroethane | ~760, 860 | - | [4] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups and probing the bonding characteristics of a molecule. The vibrational modes of TCNQ, particularly the C≡N stretching frequency, are highly sensitive to its charge state.[2][7]

| Species | Sample State | ν(C≡N) (cm⁻¹) | ν(C=C) (cm⁻¹) | Reference |

| TCNQ | Solid | 2222-2233 | ~1545 | [7][8] |

| Acetonitrile Solution | ~2228 | - | [9] | |

| TCNQ•⁻ | Solid (in charge-transfer salt) | 2150-2185 | ~1507 | [2][7] |

| Acetonitrile Solution | ~2172, 2150 | - | [10] |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The totally symmetric modes of TCNQ are particularly prominent in the Raman spectrum.

| Species | Sample State | ν(C≡N) (cm⁻¹) | ν(C=C) (cm⁻¹) | Reference |

| TCNQ | Solid | ~2223 | ~1602, 1454 | [11] |

| TCNQ•⁻ | Solid (in charge-transfer salt) | ~2209 | ~1604, 1384 | [10] |

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a technique specific to species with unpaired electrons, such as the TCNQ•⁻ radical anion. It provides information about the electronic environment of the unpaired electron.

| Species | g-factor | Hyperfine Coupling Constants (Gauss) | Reference |

| TCNQ•⁻ | ~2.0025 - 2.003 | aH = 1.43, aN = 1.01 | [6][12] |

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques used to characterize TCNQ and its radical anion.

Preparation of TCNQ Radical Anion for Spectroscopy

The TCNQ radical anion can be generated through several methods for spectroscopic analysis.

-

Chemical Reduction: A common method involves the reaction of neutral TCNQ with a reducing agent, such as potassium iodide (KI) or a metallocene. For instance, reacting TCNQ with an equimolar amount of KI in a suitable solvent like acetonitrile results in the formation of K⁺TCNQ•⁻.[13]

-

Electrochemical Generation: The TCNQ•⁻ radical anion can be generated in-situ within an electrochemical cell.[6][12] This allows for precise control over the concentration of the radical species.

-

Charge-Transfer Complex Formation: Mixing a solution of TCNQ with a suitable electron donor molecule can lead to the spontaneous formation of a charge-transfer complex containing the TCNQ•⁻ radical anion.[7]

UV-Visible Spectroscopy Protocol

-

Sample Preparation:

-

Prepare stock solutions of neutral TCNQ and the TCNQ•⁻ salt (e.g., K⁺TCNQ•⁻) in a suitable UV-grade solvent (e.g., acetonitrile, dichloroethane) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.[4][6]

-

For measurements in various solvents, ensure the solvent is of spectroscopic grade and transparent in the wavelength range of interest.[3]

-

-

Instrumentation:

-

Use a double-beam UV-Vis spectrophotometer.

-

Use quartz cuvettes with a path length of 1 cm.

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-1100 nm to capture all relevant electronic transitions.

-

Ensure the absorbance values are within the linear range of the instrument (typically below 2). Dilute the sample if necessary.

-

Infrared Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (neutral TCNQ or a TCNQ•⁻ salt) with dry potassium bromide (KBr) powder (typically 1-2 mg of sample to 100-200 mg of KBr).[14]

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Nujol Mull Method: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two KBr or NaCl plates.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Raman Spectroscopy Protocol

-

Sample Preparation:

-

Solid Sample: Place a small amount of the powdered sample (neutral TCNQ or a TCNQ•⁻ salt) on a microscope slide or in a capillary tube.

-

Solution Sample: Prepare a concentrated solution of the sample in a suitable solvent in a quartz cuvette.

-

-

Instrumentation:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., Ar⁺ laser with excitation wavelengths of 488 nm or 514.5 nm).[14]

-

A microscope is often used to focus the laser beam on the sample.

-

-

Data Acquisition:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100-3000 cm⁻¹).

-

Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.

-

Electron Spin Resonance (ESR) Spectroscopy Protocol

-

Sample Preparation:

-

Solution Sample: Prepare a dilute solution of the TCNQ•⁻ radical anion in a deoxygenated solvent (e.g., by bubbling with nitrogen or argon) to avoid signal broadening by molecular oxygen.

-

The radical anion can be generated in-situ in the ESR tube, for example, by electrochemical reduction.[15]

-

-

Instrumentation:

-

Use an X-band ESR spectrometer.

-

The sample is placed in a quartz ESR tube.

-

-

Data Acquisition:

-

Place the ESR tube in the spectrometer's resonant cavity.

-

Tune the spectrometer to the resonant frequency.

-

Record the ESR spectrum by sweeping the magnetic field.

-

The g-factor can be determined by comparison with a standard of known g-value.

-

Logical Relationships and Signaling Pathways

The spectroscopic properties of TCNQ are directly linked to its electronic structure. The addition of an electron to form the radical anion significantly alters the molecular orbitals, which is reflected in the observed spectra.

The key takeaway is the direct correlation between the degree of charge transfer and the spectroscopic observables. For instance, in a charge-transfer complex, the shift in the ν(C≡N) frequency in the IR spectrum can be used to estimate the partial charge on the TCNQ molecule.[7]

Conclusion

The spectroscopic techniques of UV-Vis, IR, Raman, and ESR provide a comprehensive toolkit for the characterization of TCNQ and its radical anion. The distinct spectral signatures of the neutral and radical species allow for their unambiguous identification and quantification. The sensitivity of the vibrational frequencies to the charge state of TCNQ makes IR and Raman spectroscopy particularly valuable for studying charge-transfer phenomena in TCNQ-based materials. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize these spectroscopic methods in their studies of TCNQ and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. [Charge-transfer compounds based on TCNQ: synthesis and spectroscopic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pages.jh.edu [pages.jh.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. EP0138093A2 - Process for the preparation of TCNQ complexes - Google Patents [patents.google.com]

- 14. angleo.it [angleo.it]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solvatochromism of 7,7,8,8-Tetracyanoquinodimethane (TCNQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,7,8,8-Tetracyanoquinodimethane (TCNQ) is a powerful electron acceptor that plays a important role in the development of organic conductors.[1] Its intriguing photophysical properties, particularly its solvatochromism, have garnered significant attention. This technical guide provides a comprehensive overview of the solvatochromism of TCNQ, detailing the underlying mechanisms, experimental protocols for its characterization, and a compilation of quantitative data. The phenomenon of solvatochromism, the change in a substance's color with the polarity of the solvent, is particularly pronounced in TCNQ, which exhibits an "inverted" solvatochromism.[2][3] This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of TCNQ in various applications, including the design of polarity sensors and optoelectronic materials.[2]

Introduction to the Solvatochromism of TCNQ

Solvatochromism is the phenomenon where the absorption or emission spectrum of a chemical compound shifts due to a change in the polarity of the solvent.[4] This shift is a result of differential solvation of the ground and excited electronic states of the molecule. In the case of TCNQ, the solvatochromism is particularly interesting as it is described as "inverted."[2][3] Typically, with increasing solvent polarity, a bathochromic (red) shift is observed for nonpolar solutes in polar solvents. However, TCNQ displays an initial hypsochromic (blue) shift in nonpolar solvents, which then inverts to a bathochromic shift in more polar solvents.[2]

This unusual behavior is attributed to the complex interplay of electronic states, including a locally excited (LE) state and an intramolecular charge transfer (ICT) state.[3] The ground state of TCNQ can be represented as a hybrid of quinoid and benzenoid resonance structures. The contribution of each form is influenced by the solvent polarity, which in turn affects the electronic transition energies.

Quantitative Solvatochromic Data of TCNQ

The following table summarizes the UV-Vis absorption maxima (λmax) of TCNQ in a variety of organic solvents with different polarities.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| n-Hexane | 1.89 | 394 |

| Cyclohexane | 2.02 | 394 |

| Carbon Tetrachloride | 2.24 | 396 |

| 1,4-Dioxane | 2.21 | 400 |

| Chloroform | 4.81 | 401 |

| Dichloromethane | 8.93 | 402 |

| Acetone | 20.7 | 398 |

| Acetonitrile | 37.5 | 395 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 400 |

Note: The data presented above is a compilation from various sources. Slight variations may be observed depending on experimental conditions.

Experimental Protocols

Preparation of TCNQ Solutions

A standardized and meticulous approach to solution preparation is critical for obtaining reproducible spectroscopic data.

Materials:

-

This compound (TCNQ), high purity

-

Spectroscopic grade solvents (e.g., acetonitrile, acetone, hexane)[5]

-

Volumetric flasks (Class A)

-

Analytical balance

-

Ultrasonic bath

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of TCNQ (e.g., 10.2 mg) using an analytical balance.[6]

-

Transfer the weighed TCNQ into a volumetric flask of appropriate volume (e.g., 50 mL).[6]

-

Add a small amount of the desired spectroscopic grade solvent to the flask to dissolve the TCNQ.

-

Use an ultrasonic bath to ensure complete dissolution of the TCNQ.

-

Once dissolved, carefully add the solvent to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Working Solution Preparation: Prepare working solutions of desired concentrations by diluting the stock solution using volumetric flasks and pipettes. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is the primary technique for quantifying the solvatochromic shifts of TCNQ.

Apparatus:

-

Double-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

Procedure:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Set the desired wavelength range for scanning (e.g., 300-600 nm for TCNQ).

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second matched quartz cuvette with the prepared TCNQ solution.

-

Place the reference and sample cuvettes in the respective holders in the spectrophotometer.

-

Record the baseline spectrum with the pure solvent in both the sample and reference beams.

-

Acquire the absorption spectrum of the TCNQ solution.

-

Identify the wavelength of maximum absorbance (λmax).

-

Repeat the measurement for TCNQ solutions in all solvents of interest.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited state dynamics of TCNQ and its sensitivity to the solvent environment.

Apparatus:

-

Fluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.

-

Quartz cuvettes (4-sided polished for fluorescence measurements).

Procedure:

-

Prepare a series of TCNQ solutions in different solvents as described in section 3.1. The concentrations should be low enough to avoid inner filter effects.

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum for each solvent.

-

Place the cuvette containing the TCNQ solution in the sample holder.

-

Record the emission spectrum over a suitable wavelength range (e.g., 400-600 nm).

-

To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is measured under the same experimental conditions. The quantum yield of the TCNQ sample is then calculated relative to the standard.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.

Conclusion

The solvatochromism of this compound is a complex and fascinating phenomenon with significant implications for materials science and sensor technology. This guide has provided a detailed overview of the core principles, quantitative data, and experimental methodologies necessary for its study. The inverted solvatochromic behavior of TCNQ, driven by the delicate balance of its electronic states in response to solvent polarity, offers a unique tool for probing local microenvironments. By following the outlined protocols, researchers can reliably investigate and harness the solvatochromic properties of TCNQ for the development of innovative technologies. The provided workflows and conceptual diagrams serve as a visual aid to underscore the logical and procedural steps integral to this area of research.

References

- 1. EP0138093A2 - Process for the preparation of TCNQ complexes - Google Patents [patents.google.com]

- 2. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Solvatochromism - Wikipedia [en.wikipedia.org]

- 5. 紫外可见溶剂 [sigmaaldrich.com]

- 6. The Use of 7,7′,8,8′-Tetracyanoquinodimethane for the Spectrophotometric Determination of Some Primary Amines Application to Real Water Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Organic Semiconductors: A Technical Chronicle of TCNQ's Discovery and Early Development

For Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a pivotal era in materials science, witnessing the birth of a new class of materials that would challenge the supremacy of inorganic semiconductors. At the heart of this revolution was the synthesis and characterization of 7,7,8,8-tetracyanoquinodimethane (TCNQ), a potent electron acceptor that paved the way for the development of the first purely organic materials with metallic-like conductivity. This in-depth technical guide delves into the early history and discovery of TCNQ, providing a comprehensive overview of its synthesis, the groundbreaking discovery of its highly conductive charge-transfer complexes, and the key scientific contributions that laid the foundation for the field of organic electronics.

The Genesis of a Powerful Electron Acceptor: The Synthesis of TCNQ

The story of TCNQ begins in the industrial research laboratories of DuPont in the 1950s.[1][2] A team of chemists, including Donald S. Acker and Walter R. Hertler, were exploring the chemistry of cyanocarbons. Their work culminated in the first successful synthesis of TCNQ, a planar molecule with strong electron-accepting properties due to its four cyano groups.[3] The original synthesis, a two-step process, remains a fundamental route for obtaining this crucial building block of organic electronics.[4]

Experimental Protocol: Synthesis of TCNQ

The synthesis of TCNQ involves the condensation of 1,4-cyclohexanedione (B43130) with malononitrile (B47326), followed by an in-situ dehydrogenation of the resulting intermediate. The detailed experimental protocol, as adapted from the early literature, is as follows:

Step 1: Condensation of 1,4-Cyclohexanedione and Malononitrile

-

A mixture of 1,4-cyclohexanedione and a molar excess of malononitrile is prepared in a suitable solvent, typically a mixture of water and a water-miscible organic solvent like pyridine (B92270) or piperidine, which also acts as a basic catalyst.

-

The reaction mixture is heated under reflux for a specified period, leading to the formation of 1,4-bis(dicyanomethylene)cyclohexane (B74546).

-

Upon cooling, the intermediate product precipitates from the solution and is collected by filtration.

-

The crude product is then washed with a suitable solvent to remove unreacted starting materials and byproducts.

Step 2: Dehydrogenation to form TCNQ

-

The 1,4-bis(dicyanomethylene)cyclohexane intermediate is dissolved in a suitable solvent, such as acetonitrile.

-

A dehydrogenating agent, typically bromine in a solvent like carbon tetrachloride, is added dropwise to the solution at a controlled temperature.

-

The reaction mixture is stirred until the reaction is complete, indicated by a color change.

-

The resulting TCNQ precipitates from the solution and is collected by filtration.

-

The crude TCNQ is then purified by recrystallization or sublimation to obtain a highly pure, crystalline solid.

A Landmark Discovery: The Metallic Conductivity of the TTF-TCNQ Charge-Transfer Complex

For over a decade after its initial synthesis, TCNQ remained a molecule of academic interest. Its true potential was unlocked in 1973 with the independent and near-simultaneous discovery by two research groups that a charge-transfer complex of TCNQ with tetrathiafulvalene (B1198394) (TTF) exhibited remarkably high electrical conductivity, approaching that of some metals at room temperature.[5][6][7] This seminal finding, published by John P. Ferraris and Dwaine O. Cowan at Johns Hopkins University, and by Alan J. Heeger and Anthony F. Garito at the University of Pennsylvania, marked the dawn of the era of "organic metals".[5]

The formation of the TTF-TCNQ complex involves the transfer of electrons from the electron-donating TTF molecule to the electron-accepting TCNQ molecule. This partial charge transfer, estimated to be about 0.59 electrons per molecule, results in the formation of stacks of positively charged TTF radicals and negatively charged TCNQ radicals within the crystal lattice.[5][8] It is along these segregated stacks that the efficient transport of charge occurs, leading to the observed high conductivity.[8][9]

Experimental Protocol: Synthesis and Conductivity Measurement of TTF-TCNQ Single Crystals

The synthesis of high-quality single crystals of TTF-TCNQ was crucial for accurately measuring its intrinsic electrical properties.

Synthesis of TTF-TCNQ Crystals:

-

Equimolar amounts of purified TTF and TCNQ are dissolved in a hot, high-purity solvent, typically acetonitrile.

-

The hot solution is slowly cooled to allow for the gradual crystallization of the TTF-TCNQ charge-transfer complex.

-

The resulting long, black, needle-like crystals are collected by filtration and washed with a small amount of cold solvent.

Conductivity Measurement:

-

A single crystal of TTF-TCNQ is selected and mounted on a substrate.

-

Four fine gold or platinum wires are attached to the crystal along its long axis using a conductive paste (e.g., silver or gold paint) to create a four-probe measurement setup. This method is employed to eliminate the influence of contact resistance on the measured conductivity.

-

A constant current is passed through the two outer probes, and the voltage drop across the two inner probes is measured using a high-impedance voltmeter.

-

The conductivity (σ) is then calculated using the formula: σ = (I/V) * (L/A), where I is the current, V is the voltage, L is the distance between the inner probes, and A is the cross-sectional area of the crystal.

-

Measurements are typically performed over a range of temperatures to study the temperature dependence of the conductivity.

Quantitative Data from Early Studies

The initial investigations into TCNQ and its charge-transfer complexes yielded a wealth of quantitative data that laid the groundwork for understanding the structure-property relationships in organic semiconductors.

Properties of TCNQ

| Property | Value | Reference |

| Molecular Formula | C₁₂H₄N₄ | [4] |

| Molar Mass | 204.19 g/mol | [4] |

| Appearance | Orange crystalline solid | [4] |

| Crystal System | Monoclinic | [8][10] |

| Space Group | P2₁/c | [8] |

| Electrical Conductivity (single crystal) | Very low (insulator) | [4][5] |

Properties of the TTF-TCNQ Charge-Transfer Complex

| Property | Value | Reference |

| Stoichiometry | 1:1 | [5] |

| Appearance | Black, needle-like crystals | [5] |

| Crystal System | Monoclinic | [8][9][10] |

| Space Group | P2₁/c | [8] |

| Lattice Parameters (Room Temp) | a = 12.298 Å, b = 3.819 Å, c = 18.468 Å, β = 104.46° | [8][10] |

| Room Temperature Conductivity (along b-axis) | ~500 - 1000 (Ω·cm)⁻¹ | [6] |

| Degree of Charge Transfer (TTF to TCNQ) | ~0.59 | [5][8] |

| Infrared Spectroscopy (C≡N stretch, TCNQ⁰) | 2222 cm⁻¹ | [5] |

| Infrared Spectroscopy (C≡N stretch, TTF-TCNQ) | 2202 cm⁻¹ | [5] |

| Infrared Spectroscopy (C≡N stretch, K⁺TCNQ⁻) | 2183 cm⁻¹ | [5] |

The Pioneers and the Timeline of Discovery

The journey from the synthesis of TCNQ to the realization of its potential as a component of organic conductors was a multi-stage process involving key contributions from several scientists.

References

- 1. nobelprize.org [nobelprize.org]

- 2. archivesfiles.delaware.gov [archivesfiles.delaware.gov]

- 3. Distinct Tetracyanoquinodimethane Derivatives: Enhanced Fluorescence in Solutions and Unprecedented Cation Recognition in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrical conductivity of tetracyanoquinodimethane crystals - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. pages.jh.edu [pages.jh.edu]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

An In-Depth Technical Guide to the Synthesis and Foundational Properties of TCNQ Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and core properties of 7,7,8,8-tetracyanoquinodimethane (TCNQ) and its derivatives. TCNQ is a potent electron acceptor that, along with its derivatives, has been extensively studied for its unique electronic and optical properties, leading to applications in organic electronics, charge-transfer complexes, and sensor technology.[1][2] This document details common synthetic methodologies, summarizes key quantitative data, and provides visual representations of synthetic pathways and structure-property relationships.

Synthesis of TCNQ and Its Derivatives

The synthesis of TCNQ and its derivatives can be broadly categorized into two main approaches: the synthesis of the parent TCNQ molecule and the subsequent modification or direct synthesis of its derivatives.

Synthesis of Unsubstituted TCNQ

A prevalent method for synthesizing TCNQ involves a two-step process starting from 1,4-cyclohexanedione (B43130). The first step is a condensation reaction with malononitrile (B47326), typically catalyzed by a weak base like piperidine (B6355638) or β-alanine, to form 1,4-bis(dicyanomethylene)cyclohexane (B74546). This intermediate is then dehydrogenated using an oxidizing agent such as N-bromosuccinimide (NBS) or bromine in pyridine (B92270) to yield TCNQ.[3]

Experimental Protocol: Synthesis of TCNQ via Condensation and Dehydrogenation

-

Step 1: Condensation of 1,4-cyclohexanedione with malononitrile.

-

In a round-bottom flask, dissolve 1,4-cyclohexanedione and a slight excess of malononitrile in a suitable solvent like acetonitrile (B52724).

-

Add a catalytic amount of a weak base (e.g., piperidine).

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated 1,4-bis(dicyanomethylene)cyclohexane by filtration. Wash the solid with a cold solvent and dry under vacuum.

-

-

Step 2: Dehydrogenation of 1,4-bis(dicyanomethylene)cyclohexane.

-

Suspend the dried 1,4-bis(dicyanomethylene)cyclohexane in a solvent such as acetonitrile.

-

Add N-bromosuccinimide (NBS) portion-wise to the suspension while stirring at room temperature.

-